molecular formula C16H17ClN6O2 B2833165 (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone CAS No. 1396791-21-1

(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone

Cat. No.: B2833165
CAS No.: 1396791-21-1
M. Wt: 360.8
InChI Key: ARRSZBDHAPPUMC-UHFFFAOYSA-N
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Description

The compound (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone is a complex organic molecule featuring a tetrazole ring, a chlorophenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Chlorophenyl Group:

    Formation of the Piperazine Derivative: The piperazine moiety is synthesized separately, typically through the reaction of piperazine with cyclopropanecarbonyl chloride.

    Coupling Reaction: The final step involves coupling the tetrazole-chlorophenyl intermediate with the piperazine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the tetrazole ring or the carbonyl group, potentially leading to ring opening or alcohol formation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives or ring-opened products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for studying the behavior of tetrazole and piperazine derivatives in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as an antimicrobial agent. The tetrazole ring is known for its bioisosteric properties, making it a valuable scaffold in drug design.

Medicine

In medicinal chemistry, (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone is explored for its anticancer properties. Studies have shown that similar compounds can inhibit the growth of cancer cells by interfering with specific molecular pathways .

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, particularly those targeting resistant bacterial strains or specific cancer types.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the tetrazole ring can mimic carboxylate groups, allowing it to bind to enzyme active sites or receptor proteins. The piperazine moiety can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone: can be compared to other tetrazole-containing compounds like and , which are used as antihypertensive agents.

    Piperazine derivatives: such as and are also similar, known for their antihistamine properties.

Uniqueness

What sets This compound apart is its combined structural features, which may confer unique biological activities not seen in simpler analogs. Its potential for dual antimicrobial and anticancer activity makes it a promising candidate for further research .

Properties

IUPAC Name

[4-[2-(4-chlorophenyl)tetrazole-5-carbonyl]piperazin-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6O2/c17-12-3-5-13(6-4-12)23-19-14(18-20-23)16(25)22-9-7-21(8-10-22)15(24)11-1-2-11/h3-6,11H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRSZBDHAPPUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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